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Compound Name:
1-(2,2,2-Trifluoroethyl)piperidin-4-

amine

Cat. No.: B067540 Get Quote

A Core Building Block for Modern Medicinal Chemistry

Abstract
This technical guide provides an in-depth overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-
amine, a key building block in contemporary drug discovery and development. We will detail its

fundamental physicochemical properties, with a primary focus on its molecular weight and

structure. Furthermore, this guide will explore its significance, common synthetic routes, a

detailed experimental protocol for its application in amide bond formation, and essential safety

and handling protocols. This document is intended for researchers, chemists, and drug

development professionals who utilize fluorinated scaffolds to modulate the properties of

bioactive molecules.

Introduction and Significance
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable

pharmacokinetic properties and its presence in numerous approved drugs.[1] The strategic

introduction of fluorine atoms or fluorine-containing moieties into drug candidates is a

cornerstone of modern medicinal chemistry.[2] The trifluoromethyl group (CF3), in particular, is

prized for its ability to enhance metabolic stability, modulate pKa, increase binding affinity, and

improve membrane permeability.[2]
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1-(2,2,2-Trifluoroethyl)piperidin-4-amine combines these two valuable motifs: a

conformationally restricted piperidine core and a metabolically robust trifluoroethyl group. This

unique combination makes it a highly sought-after building block for creating novel chemical

entities with potentially superior drug-like properties. Its primary amine handle provides a

versatile reaction site for elaboration into a wide array of functional groups, including amides,

sulfonamides, and ureas, enabling its incorporation into diverse molecular architectures.[3][4]

Diagram 1: Role as a Chemical Building Block
This diagram illustrates the logical role of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine as a

foundational component in library synthesis for drug discovery.

Core Compound

Reaction Partners

Resulting Scaffolds

1-(2,2,2-Trifluoroethyl)
piperidin-4-amine

Carboxylic Acids
(R-COOH)

 Amide Coupling

Sulfonyl Chlorides
(R-SO2Cl)

 Sulfonylation

Isocyanates
(R-NCO)

 Addition

Amides Sulfonamides Ureas

Click to download full resolution via product page

Caption: Logical flow from the core amine to diverse chemical scaffolds.

Physicochemical Properties
The precise molecular weight and other chemical properties are critical for experimental

design, reaction stoichiometry, and analytical characterization. The key properties of the free
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base form are summarized below.

Property Value Source(s)

Molecular Weight 182.19 g/mol [5][6]

Exact Mass 182.10308291 Da [6]

Molecular Formula C₇H₁₃F₃N₂ [5][6]

CAS Number 187217-99-8 [6][7]

Appearance Solid [5]

SMILES NC1CCN(CC1)CC(F)(F)F [5]

InChI Key
JJGAYYBQGNJNJQ-

UHFFFAOYSA-N
[5][6]

Note: The compound is also commercially available as hydrochloride[8] or dihydrochloride

salts[9], which will have different molecular weights (218.65 g/mol for HCl, 255.11 g/mol for di-

HCl).

Synthesis and Availability
1-(2,2,2-Trifluoroethyl)piperidin-4-amine is not a naturally occurring compound and must be

prepared synthetically. A common and efficient laboratory-scale synthesis involves the

reductive amination of a suitable piperidinone precursor.

A general synthetic approach is the reaction of N-Boc-4-piperidinone with 2,2,2-

trifluoroethylamine in the presence of a reducing agent like sodium triacetoxyborohydride,

followed by the deprotection of the Boc group under acidic conditions.

This compound is also available from various chemical suppliers, often as part of collections of

unique chemicals for early discovery research.[5] When purchasing, buyers should be aware

that some suppliers provide the material "as-is" without extensive analytical data, and the buyer

assumes responsibility for confirming identity and purity.

Experimental Protocol: Amide Coupling
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The primary amine of 1-(2,2,2-trifluoroethyl)piperidin-4-amine serves as an excellent

nucleophile for forming amide bonds, a fundamental linkage in many pharmaceutical agents.

Objective: To synthesize N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzamide as a representative

example of a standard amide coupling reaction.

Materials:
1-(2,2,2-Trifluoroethyl)piperidin-4-amine (1.0 eq)

Benzoic Acid (1.05 eq)

HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1

eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous DMF (N,N-Dimethylformamide)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (Saturated aqueous NaCl)

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)

Causality Behind Experimental Choices:
HATU: A highly efficient peptide coupling reagent that activates the carboxylic acid, making it

susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates

of side reactions.

DIPEA: A non-nucleophilic organic base used to scavenge the acid produced during the

reaction, driving the equilibrium towards product formation. Its steric hindrance prevents it

from competing with the primary amine nucleophile.
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DMF: A polar aprotic solvent chosen for its ability to dissolve all reactants and facilitate the

reaction.

Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add benzoic acid (1.05 eq) and anhydrous DMF. Stir until fully dissolved.

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room

temperature for 15-20 minutes to allow for the complete activation of the carboxylic acid.

Amine Addition: In a separate vial, dissolve 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (1.0

eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated

carboxylic acid mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing

ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). This

removes unreacted acid, DMF, and excess reagents.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The resulting crude product can be purified by flash column

chromatography on silica gel to yield the pure amide.

Characterization: Confirm the identity and purity of the final product using standard analytical

techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2: Experimental Workflow
This diagram outlines the sequential steps of the amide coupling protocol, from reaction setup

to final product characterization.
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Caption: Step-by-step workflow for amide coupling synthesis.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-
(2,2,2-Trifluoroethyl)piperidin-4-amine.

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very

toxic to aquatic life with long-lasting effects.[5][6]

GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).

Personal Protective Equipment (PPE): Always wear compatible chemical-resistant gloves,

safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume

hood.[10][11]

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of dust or vapors.

[10] Keep away from ignition sources.

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

Spill Response: In case of a spill, wear appropriate PPE, sweep up the solid material, place

it in a sealed container for disposal, and ventilate the area.[10]

Conclusion
1-(2,2,2-Trifluoroethyl)piperidin-4-amine, with a molecular weight of 182.19 g/mol , is a

valuable and versatile building block for medicinal chemistry. Its trifluoroethyl moiety offers a

powerful tool for enhancing the metabolic stability and modulating the physicochemical

properties of parent molecules. The primary amine provides a reliable handle for synthetic

elaboration, making it an essential component in the toolbox of scientists dedicated to the

design and synthesis of next-generation therapeutics. Proper understanding of its properties,

handling, and reactivity is paramount to its effective and safe utilization in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

3. Buy 5-chloro-N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidin-2-amine
[smolecule.com]

4. researchgate.net [researchgate.net]

5. 1-(2,2,2-trifluoroethyl)piperidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

6. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. CAS#:187217-99-8 | 1-(2,2,2-trifluoroethyl)piperidin-4-amine | Chemsrc [chemsrc.com]

8. scbt.com [scbt.com]

9. chemscene.com [chemscene.com]

10. jwpharmlab.com [jwpharmlab.com]

11. enamine.enamine.net [enamine.enamine.net]

To cite this document: BenchChem. [Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067540#1-2-2-2-trifluoroethyl-piperidin-4-amine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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